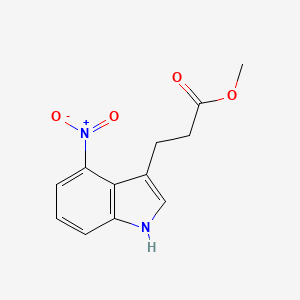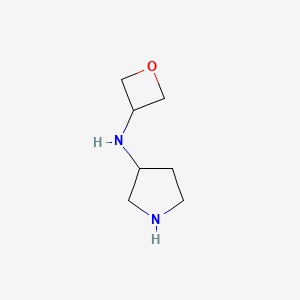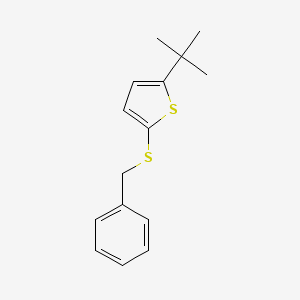
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride is a chemical compound with the molecular formula C11H14ClNO4. It is a derivative of benzeneacetic acid and is known for its unique structural properties, which include a chloro and two methoxy groups attached to the benzene ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride typically involves the esterification of the corresponding acid, followed by amination and chlorination reactions. The process can be summarized as follows:
Esterification: The starting material, 2-chloro-4,5-dimethoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amination: The methyl ester is then reacted with ammonia or an amine under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the amino group.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-Amino-2-(2,4-dimethoxyphenyl)acetate Hydrochloride
- 2-chloro-N-{2-[(diethylamino)methyl]-4,5-dimethoxyphenyl}acetamide Hydrochloride
Uniqueness
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride is unique due to the presence of both chloro and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15Cl2NO4 |
|---|---|
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO4.ClH/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2;/h4-5,10H,13H2,1-3H3;1H |
Clave InChI |
FCYCJGYVQPGQMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)


![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)






